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molecular formula C14H18BrNO4S B335581 Ethyl 1-[(4-bromophenyl)sulfonyl]piperidine-4-carboxylate

Ethyl 1-[(4-bromophenyl)sulfonyl]piperidine-4-carboxylate

Cat. No. B335581
M. Wt: 376.27 g/mol
InChI Key: FWXJKGQYWPKJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06093718

Procedure details

A solution of 4-bromophenylsulphonyl chloride (7.68 g) in dichloromethane (100 ml) was added dropwise over a period of 30 minutes to a solution of 4-(ethoxycarbonyl)piperidine (4.71 g) in dichloromethane (50 ml) at 0° C. and under argon. The mixture was stirred overnight during which time it was allowed to warm to room temperature. The organic phase was washed with water, brine, dried and evaporated to give a solid. This solid was triturated in petroleum ether (bp 40-60° C.) to give 1-(4-bromophenylsulphonyl)-4-(ethoxycarbonyl)piperidine (l0.05 g), m.p. 137-133° C.
Quantity
7.68 g
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH2:12]([O:14][C:15]([CH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)=[O:16])[CH3:13]>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:20]2[CH2:21][CH2:22][CH:17]([C:15]([O:14][CH2:12][CH3:13])=[O:16])[CH2:18][CH2:19]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
7.68 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
4.71 g
Type
reactant
Smiles
C(C)OC(=O)C1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight during which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
This solid was triturated in petroleum ether (bp 40-60° C.)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)N1CCC(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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